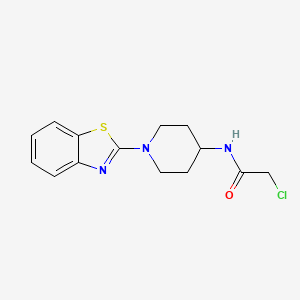

N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide

Description

Properties

IUPAC Name |

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3OS/c15-9-13(19)16-10-5-7-18(8-6-10)14-17-11-3-1-2-4-12(11)20-14/h1-4,10H,5-9H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKZAOZFJLHKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCl)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671444 | |

| Record name | N-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-56-1 | |

| Record name | N-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzothiazole Amine Intermediate

- The benzothiazole amine is prepared by the reaction of an appropriate substituted aniline with potassium thiocyanate and bromine in glacial acetic acid.

- For example, 4-chloroaniline reacts with potassium thiocyanate in glacial acetic acid under chilled conditions followed by dropwise addition of bromine at 0–5 °C.

- The reaction mixture is stirred for several hours at low temperature, then neutralized with aqueous ammonia to precipitate the benzothiazole amine.

- The product is purified by recrystallization from methanol or ethanol to obtain pure 6-chloro-1,3-benzothiazol-2-amine or other substituted analogs depending on the starting aniline.

Acetylation with Chloroacetyl Chloride

- The benzothiazole amine intermediate is reacted with chloroacetyl chloride in an inert solvent such as chloroform.

- The reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the HCl formed.

- The mixture is refluxed for about 10 hours to ensure complete conversion to 2-chloro-N-(benzothiazol-2-yl)acetamide.

- The crude product is washed with sodium bicarbonate solution and water, then recrystallized from ethanol to yield a white crystalline solid.

Coupling with Piperidine Derivatives

- The 2-chloro-N-(benzothiazol-2-yl)acetamide is then reacted with piperidine or substituted piperidine derivatives in an alcoholic solvent (e.g., absolute ethanol or acetone).

- The reaction is performed under reflux conditions for 4–6 hours.

- Completion is monitored by thin-layer chromatography (TLC).

- The resulting this compound is isolated by filtration, drying, and recrystallization from aqueous alcohol.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Substituted aniline + KSCN + Br2 in AcOH | 0–5 °C, stirred overnight | Substituted benzothiazol-2-amine |

| 2 | Benzothiazol-2-amine + Chloroacetyl chloride + K2CO3 | Reflux in chloroform, 10 h | 2-chloro-N-(benzothiazol-2-yl)acetamide |

| 3 | 2-chloro-N-(benzothiazol-2-yl)acetamide + Piperidine derivative | Reflux in ethanol or acetone, 4–6 h | This compound |

Research Findings and Analytical Data

- Spectral Analysis : The final compounds show characteristic FT-IR bands for N-H stretching (~3320–3460 cm⁻¹), C=O stretching (~1630–1700 cm⁻¹), and aromatic C-H stretching (~3060 cm⁻¹). ^1H NMR spectra confirm the presence of benzothiazole aromatic protons (6.5–8.1 ppm), piperidine methylene protons (~1.5–3.5 ppm), and amide NH protons (7.1–7.6 ppm).

- Elemental Analysis : The elemental composition closely matches theoretical calculations, confirming the purity and structure of synthesized compounds.

- Reaction Yields : Typical isolated yields for each step range from 70% to 90%, depending on the substituents on the benzothiazole and piperidine rings.

Notes on Variations and Optimization

- Substituents on the benzothiazole ring (e.g., chloro, methyl groups) influence the reactivity and solubility of intermediates.

- The choice of solvent and base in the acetylation step affects the reaction time and purity; potassium carbonate and chloroform are preferred for efficient conversion.

- Reaction temperature and time are critical in the coupling step to avoid side reactions and ensure high yield.

- Use of different secondary amines (morpholine, piperazine) can lead to analogs with varied biological activities.

Summary Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzothiazole amine synthesis | Aniline derivative, KSCN, Br2, AcOH, 0–5 °C | 75–85 | Requires careful temperature control |

| Acetylation | Chloroacetyl chloride, K2CO3, chloroform, reflux 10 h | 80–90 | Base neutralizes HCl formed |

| Coupling with piperidine | Piperidine derivative, ethanol/acetone, reflux 4–6 h | 70–85 | TLC monitoring recommended |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group in N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide is highly reactive toward nucleophiles, forming derivatives through substitution. This reaction is pivotal in synthesizing compounds with modified biological activity.

Table 1: Substitution Reactions with Amines

Key Observations :

-

Solvent and Base : Dimethylformamide (DMF) with triethylamine (TEA) as a base is optimal for reactions requiring high temperatures (200°C). Acetone/water mixtures are effective for milder conditions (60°C) .

-

Reactivity : Secondary amines (e.g., piperazine) react efficiently, while aromatic amines (e.g., 4-nitroaniline) require prolonged heating .

Thiol-Mediated Substitution

The chloroacetamide group also reacts with thiol-containing nucleophiles, forming thioether linkages. This is exemplified in reactions with mercaptonicotinonitriles:

Table 2: Reactions with Thiols

Mechanism :

-

The reaction proceeds via nucleophilic attack of the thiol (-SH) group on the chloroacetamide carbon, displacing chloride and forming a stable thioether bond .

-

Sodium ethoxide or piperidine facilitates deprotonation of the thiol, enhancing nucleophilicity .

Stability and Reaction Optimization

-

Solvent Effects : Ethanol and DMF are preferred for balancing solubility and reaction efficiency .

-

Temperature : Reactions proceed faster at reflux (200°C in DMF) but require careful monitoring to avoid decomposition .

-

Catalysts : Triethylamine enhances reaction rates by neutralizing HCl generated during substitution .

Scientific Research Applications

Chemical Structure and Synthesis

N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide features a unique combination of a benzothiazole moiety, piperidine ring, and chloroacetamide functional group. Its molecular formula is with a molecular weight of approximately 309.81 g/mol. The synthesis typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, forming the core structure through acylation.

Biological Activities

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects, primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Studies have reported promising IC50 values, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

this compound has also been investigated for its antimicrobial properties against various pathogens. Its structural characteristics contribute to its efficacy in inhibiting bacterial growth, making it a candidate for further pharmacological exploration.

Medicinal Chemistry

The compound's unique structure allows for further derivatization, making it a versatile scaffold in drug design. Interaction studies often utilize molecular docking techniques to predict binding affinities with target proteins, helping to elucidate the mechanism of action and optimize the compound's structure for enhanced activity against specific biological targets.

In Vitro Assays

In vitro assays are conducted to assess pharmacokinetics and toxicity profiles, ensuring that any potential therapeutic use is both effective and safe. These studies are crucial for understanding the compound's behavior in biological systems and its suitability for clinical applications.

Case Studies and Research Findings

Recent studies highlight the compound's effectiveness in various biological assays. For instance, research demonstrated that derivatives of benzothiazole compounds exhibit promising anti-tubercular activity against Mycobacterium tuberculosis, suggesting that modifications to the benzothiazole core can enhance efficacy against resistant strains .

In another study focused on antibiotic resistance, benzothiazole derivatives were shown to possess significant activity against resistant bacterial strains, indicating their potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzothiazole ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The chloroacetamide group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Heterocycle Variations: Replacing benzothiazole with benzimidazole (e.g., compound 4 in ) retains bioactivity but alters electronic properties due to the nitrogen positioning in the heterocycle . Thiazole analogs (e.g., ) exhibit reduced molecular weight (259.76 g/mol vs.

Substituent Effects :

- Chloroacetamide derivatives (e.g., target compound) are reactive intermediates for further functionalization, such as coupling with piperazine or morpholine .

- Substituting chloro with 4-methylpiperazinyl (BZ-IV) enhances solubility and modulates biological activity, as seen in improved antifungal efficacy .

Synthetic Yields :

- Benzimidazole derivatives () show variable yields (52–74%), influenced by steric and electronic effects of substituents .

- BZ-IV (70% yield) demonstrates efficient coupling under mild conditions, reflecting optimized reaction protocols for benzothiazole derivatives .

Physicochemical and Spectroscopic Comparisons

- FT-IR: The C=O stretch in chloroacetamide derivatives appears at ~1700–1650 cm⁻¹, while morpholino/piperazinyl analogs (e.g., 6d in ) show shifts due to hydrogen bonding .

- NMR : Aromatic protons in benzothiazole derivatives resonate at δ 7.2–8.5 ppm, distinct from benzimidazole (δ 6.8–7.9 ppm) due to differing electron-withdrawing effects .

Biological Activity

N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a benzothiazole ring, a piperidine ring, and a chloroacetamide group, which together contribute to its reactivity and bioactivity.

Chemical Structure and Synthesis

The compound's IUPAC name is N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-chloroacetamide, with the molecular formula and a molecular weight of approximately 309.814 g/mol. The synthesis typically involves the following steps:

- Formation of the Benzothiazole Ring : This can be achieved through cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Piperidine Ring Formation : The piperidine ring is formed via hydrogenation of pyridine or cyclization from suitable precursors.

- Coupling Reaction : The benzothiazole and piperidine are coupled using a chloroacetamide linker under appropriate conditions .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The benzothiazole moiety can engage in π-π stacking interactions, while the piperidine ring facilitates hydrogen bonding with biological macromolecules. The chloroacetamide group acts as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is often linked to the inhibition of bacterial enzymes or disruption of cell membranes .

Antitumor Activity

Several studies have reported that compounds bearing the benzothiazole scaffold possess antitumor properties. For example, derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that modifications to the benzothiazole or piperidine components can enhance antitumor efficacy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-Benzothiazol-2-yl-piperidin-4-yl)-acetamide | Lacks chloro group | Reduced reactivity |

| N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-bromo-acetamide | Contains bromo group | Altered biological properties |

| N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-fluoro-acetamide | Contains fluoro group | Enhanced stability |

The presence of the chloro group in this compound is particularly noteworthy as it may confer specific reactivity patterns that enhance its biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in treating diseases such as cancer and infections. For instance:

- Antimicrobial Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising antimicrobial activity comparable to standard antibiotics .

- Antitumor Evaluation : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating potential as lead compounds for drug development .

Q & A

Q. What are the standard synthetic routes for N-(1-Benzothiazol-2-yl-piperidin-4-yl)-2-chloro-acetamide?

The synthesis typically involves multi-step procedures, including coupling reactions between benzothiazole derivatives and chloroacetamide precursors. A common method involves:

- Step 1 : Reacting 4-chloro-1,3-benzothiazol-2-amine with activated carboxylic acid derivatives (e.g., (3-methylphenyl)acetic acid) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or ethanol .

- Step 2 : Introducing the piperidin-4-yl moiety via nucleophilic substitution or reductive amination under controlled pH and temperature .

- Step 3 : Final acylation with 2-chloro-acetamide in the presence of triethylamine to form the target compound . Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm structural integrity (e.g., ¹H/¹³C NMR for benzothiazole protons, piperidine ring, and chloroacetamide groups) .

- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, C-Cl stretch at ~700 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : To determine crystal packing and hydrogen-bonding interactions (e.g., using SHELXL for refinement) .

Q. What are the common challenges in purifying this compound?

Challenges include:

- By-product formation : Side reactions during acylation or substitution steps may yield impurities. Mitigation involves optimizing stoichiometry and reaction time .

- Solubility issues : Low solubility in polar solvents requires use of DMF or DMSO for recrystallization .

- Hygroscopicity : The compound may absorb moisture, necessitating anhydrous conditions during storage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields?

Optimization strategies include:

- Temperature control : Maintaining 0–5°C during carbodiimide-mediated coupling to minimize side reactions .

- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent screening : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility and reaction homogeneity .

- Real-time monitoring : Employing HPLC to track intermediate formation and adjust conditions dynamically .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., consistent cell lines, incubation times) .

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) using LC-MS .

- Off-target effects : Use siRNA knockdown or competitive binding assays to validate target specificity .

- Dose-response analysis : Perform EC₅₀/IC₅₀ comparisons across studies to identify potency thresholds .

Q. What strategies are effective in analyzing crystal structures of this compound?

Methodology includes:

- Data collection : High-resolution X-ray diffraction (λ = 1.5418 Å) to resolve Cl and S atoms .

- Refinement with SHELXL : Apply restraints for disordered moieties (e.g., piperidine ring) and validate using R-factor convergence .

- Hydrogen-bond analysis : Identify O–H⋯N and N–H⋯O interactions to explain crystal packing .

- Twinned data handling : Use HKL-3000 or CrysAlisPro for integration if twinning is detected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.